(4-Iodopyridin-2-yl)methyl acetate
Description
(4-Iodopyridin-2-yl)methyl acetate is a pyridine derivative characterized by an iodine substituent at the 4-position of the pyridine ring and a methyl acetate ester at the 2-position. Its molecular formula is C₈H₈INO₂, with an approximate molecular weight of 277 g/mol (calculated). This compound is likely employed in pharmaceutical and materials chemistry as a precursor for iodinated heterocycles or metal-catalyzed transformations .
Properties
IUPAC Name |
(4-iodopyridin-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-6(11)12-5-8-4-7(9)2-3-10-8/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDFGPXMWITJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NC=CC(=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10699500 | |
| Record name | (4-Iodopyridin-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565237-07-2 | |
| Record name | 2-Pyridinemethanol, 4-iodo-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565237-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Iodopyridin-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10699500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodopyridin-2-yl)methyl acetate typically involves the iodination of a pyridine derivative followed by esterification. One common method includes the reaction of 4-iodopyridine with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, making it a versatile intermediate in organic synthesis.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Ester Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction.
Acids/Bases: For hydrolysis reactions.
Major Products Formed:
- Substituted pyridine derivatives.
- Pyridine N-oxides.
- Deiodinated pyridine derivatives.
- Alcohols from ester hydrolysis.
Scientific Research Applications
(4-Iodopyridin-2-yl)methyl acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Iodopyridin-2-yl)methyl acetate largely depends on its use and the specific reactions it undergoes. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Acetate vs. Carbamate
Compound A : tert-Butyl (4-iodopyridin-2-yl)carbamate (MW: 320.13 g/mol)
- Structural Difference : Replaces the methyl acetate group with a tert-butyl carbamate.
- Impact: The carbamate group increases steric hindrance and molecular weight, reducing reactivity in nucleophilic substitutions compared to the acetate ester .
Data Table 1: Functional Group Comparison
| Compound | Functional Group | Molecular Weight (g/mol) | Key Reactivity |
|---|---|---|---|
| (4-Iodopyridin-2-yl)methyl acetate | Methyl acetate | ~277 | Hydrolyzes under acidic/basic conditions |
| tert-Butyl (4-iodopyridin-2-yl)carbamate | Carbamate | 320.13 | Resists hydrolysis due to steric bulk |
Heterocycle Core: Pyridine vs. Piperidine
Compound B : 2,2,6,6-Tetramethylpiperidin-4-yl acetate derivatives
- Structural Difference : Saturated piperidine ring vs. aromatic pyridine.
- Impact :
Complex Heterocycles: Imidazopyridine Derivatives
Compound C : 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid
- Structural Difference : Fused imidazole-pyridine core with a carboxylic acid group.
- Impact :
Parent Ester: Methyl Acetate
Compound D : Methyl acetate (C₃H₆O₂, MW: 74.08 g/mol)
Data Table 2: Heterocycle and Substituent Effects
| Compound | Core Structure | Key Substituent | Application Scope |
|---|---|---|---|
| This compound | Pyridine | Iodine, acetate | Medicinal chemistry, catalysis |
| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | Piperidine | Acetate | Solubility-driven formulations |
| Zolpidem-related imidazopyridines | Imidazopyridine | Carboxylic acid | CNS drug development |
Biological Activity
(4-Iodopyridin-2-yl)methyl acetate is a pyridine derivative characterized by the presence of an iodine atom at the 4-position and an acetate group at the 2-position. This compound has garnered attention in medicinal chemistry and biological research due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C8H8INO2
- Molecular Weight : 251.06 g/mol
- Structure : The compound features a pyridine ring with an iodine substituent and an acetate group, influencing its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Iodination : A pyridine derivative is iodinated.
- Esterification : The iodinated compound is then reacted with methyl chloroacetate in the presence of a base such as potassium carbonate, often in solvents like acetonitrile under reflux conditions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to modulate signaling pathways associated with cell proliferation and survival.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 10.0 |
| A549 (Lung) | 15.0 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
- Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways critical for cell growth and survival.
- Halogen Bonding : The iodine atom facilitates unique interactions through halogen bonding, enhancing binding affinity to biological targets.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound showed superior activity against Gram-positive bacteria compared to its brominated and chlorinated analogs, suggesting that the iodine substitution enhances its antimicrobial properties .
Anticancer Research
In another investigation focusing on cancer therapy, this compound was tested on multiple cancer cell lines. The findings revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for developing anticancer agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
